Tips-tap

Description

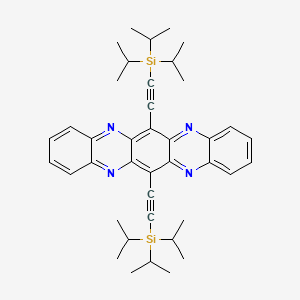

Structure

3D Structure

Properties

Molecular Formula |

C40H50N4Si2 |

|---|---|

Molecular Weight |

643.0 g/mol |

IUPAC Name |

tri(propan-2-yl)-[2-[6-[2-tri(propan-2-yl)silylethynyl]quinoxalino[2,3-b]phenazin-13-yl]ethynyl]silane |

InChI |

InChI=1S/C40H50N4Si2/c1-25(2)45(26(3)4,27(5)6)23-21-31-37-39(43-35-19-15-13-17-33(35)41-37)32(22-24-46(28(7)8,29(9)10)30(11)12)40-38(31)42-34-18-14-16-20-36(34)44-40/h13-20,25-30H,1-12H3 |

InChI Key |

NASSKUMBCLXSKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Si](C#CC1=C2C(=C(C3=NC4=CC=CC=C4N=C13)C#C[Si](C(C)C)(C(C)C)C(C)C)N=C5C=CC=CC5=N2)(C(C)C)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Properties of TIPS-TAP

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,13-Bis(triisopropylsilylethynyl)tetraazapentacene, commonly known as TIPS-TAP, is a functionalized organic semiconductor that has garnered significant attention in the field of organic electronics. Its unique molecular structure, characterized by a tetraazapentacene core and triisopropylsilylethynyl (TIPS) side groups, imparts a combination of desirable properties, including high charge carrier mobility and good solution processability. This technical guide provides a comprehensive overview of the physicochemical, electronic, and structural properties of this compound, along with detailed experimental protocols for its synthesis and the fabrication of electronic devices.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in electronic devices. The TIPS side groups enhance its solubility in common organic solvents, making it suitable for various solution-based deposition techniques.

| Property | Value | Reference |

| Molecular Formula | C40H48N4Si2 | |

| Molecular Weight | 649.0 g/mol | |

| Appearance | Dark solid | |

| Solubility | Soluble in common organic solvents such as chloroform, toluene, and chlorobenzene. |

Electronic Properties

This compound is recognized as an n-type organic semiconductor, meaning it predominantly conducts electrons. Its electronic properties, such as electron mobility and energy levels, are key determinants of its performance in electronic devices. The introduction of electron-withdrawing nitrogen atoms into the pentacene (B32325) backbone lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), facilitating electron injection and transport.

| Property | Value | Conditions / Method | Reference |

| Electron Mobility (μe) | Up to 0.4 cm²/Vs | Solution-processed thin-film transistors | |

| HOMO Energy Level | -6.1 eV | Cyclic Voltammetry | |

| LUMO Energy Level | -3.9 eV | Cyclic Voltammetry | |

| Ionization Potential | 6.1 eV | Photoelectron Spectroscopy | |

| Electron Affinity | 3.9 eV | Inverse Photoemission Spectroscopy |

Crystal Structure and Morphology

The solid-state packing and morphology of this compound films significantly influence the charge transport properties of devices. The bulky TIPS groups play a crucial role in directing the molecular packing, often leading to a two-dimensional "brickwork" motif. This arrangement facilitates strong π-π stacking between the aromatic cores of adjacent molecules, which is essential for efficient charge transport. The morphology of solution-processed this compound films can be controlled by varying the deposition technique and processing parameters.

| Parameter | Description |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Lattice Parameters | a, b, c, α, β, γ (Specific values depend on the crystalline polymorph) |

| Molecular Packing | Predominantly 2D brickwork motif with significant π-π stacking. |

| Thin Film Morphology | Can range from amorphous to highly crystalline depending on the deposition method (e.g., spin-coating, drop-casting) and post-deposition treatments (e.g., solvent vapor annealing). |

Experimental Protocols

Synthesis of 6,13-Bis(triisopropylsilylethynyl)tetraazapentacene (this compound)

Materials:

-

6,13-Dihydro-6,13-diazapentacene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropylsilylacetylene

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Argon gas

Procedure:

-

A solution of 6,13-dihydro-6,13-diazapentacene in anhydrous THF is cooled to -78 °C under an argon atmosphere.

-

A solution of n-BuLi in hexanes is added dropwise to the cooled solution, and the mixture is stirred for 1 hour at -78 °C.

-

Triisopropylsilylacetylene is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., a mixture of hexane (B92381) and dichloromethane) to yield the pure this compound compound.

Fabrication of a Solution-Processed Organic Thin-Film Transistor (OFET)

Materials:

-

Heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO2) layer (as the gate electrode and dielectric)

-

This compound solution in an organic solvent (e.g., chlorobenzene)

-

Gold (Au) for source and drain electrodes

-

Substrate cleaning solvents (acetone, isopropanol)

-

(Optional) Self-assembled monolayer (SAM) treatment solution (e.g., octadecyltrichlorosilane (B89594) in toluene)

Procedure:

-

Substrate Cleaning: The Si/SiO2 substrate is sequentially cleaned in an ultrasonic bath with acetone (B3395972) and isopropanol (B130326) for 15 minutes each, followed by drying with a stream of nitrogen.

-

(Optional) Surface Treatment: To improve the semiconductor/dielectric interface, the SiO2 surface can be treated with a SAM. The substrate is immersed in the SAM solution for a specified time, then rinsed with the solvent and annealed.

-

Semiconductor Deposition: A solution of this compound is deposited onto the prepared substrate using a solution-processing technique such as spin-coating or drop-casting. For spin-coating, a few drops of the solution are placed on the substrate, which is then spun at a specific speed (e.g., 2000 rpm) for a set duration (e.g., 60 seconds) to form a thin film.

-

Solvent Annealing: The substrate with the deposited film is placed in a chamber with a controlled atmosphere of the solvent vapor for a period to improve the crystallinity of the organic semiconductor film.

-

Electrode Deposition: Source and drain electrodes are deposited on top of the semiconductor layer through a shadow mask by thermal evaporation of gold. This defines the channel length and width of the transistor.

-

Device Characterization: The electrical characteristics of the fabricated OFET are measured using a semiconductor parameter analyzer in a controlled environment (e.g., a nitrogen-filled glovebox) to determine parameters like electron mobility, threshold voltage, and on/off ratio.

Visualizations

Experimental Workflow for OFET Fabrication

Caption: Workflow for the fabrication of a this compound based organic thin-film transistor.

Charge Transport Mechanism in this compound

Caption: Electron hopping mechanism in this compound.

An In-Depth Technical Guide to the Core of TIPS-TAP Organic Semiconductor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the organic semiconductor 6,13-Bis(triisopropylsilylethynyl)-5,7,12,14-tetraazapentacene (TIPS-TAP), a promising n-type material for various electronic applications. We delve into its fundamental properties, synthesis, device fabrication, and characterization, presenting key data in structured tables and detailed experimental protocols. Visual diagrams generated using the DOT language illustrate critical pathways and workflows.

Introduction to this compound

This compound is a functionalized aza-derivative of pentacene (B32325), where four carbon atoms in the pentacene backbone are replaced by nitrogen atoms. This modification, combined with the addition of bulky triisopropylsilylethynyl (TIPS) side groups, imparts several desirable properties. The nitrogen atoms increase the electron affinity of the molecule, leading to n-type semiconductor behavior, which is less common in organic materials compared to p-type conductivity. The TIPS groups enhance solubility in common organic solvents, enabling solution-based processing techniques, and also influence the solid-state packing of the molecules, which is crucial for efficient charge transport.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the tetraazapentacene core, followed by the attachment of the TIPS-ethynyl groups. A common route involves the synthesis of 6,13-diethynyl-5,7,12,14-tetraazapentacene as a key intermediate.

Experimental Protocol: Synthesis of 6,13-diethynyl-5,7,12,14-tetraazapentacene

A two-step synthesis from the corresponding quinone derivative is a common method for preparing the dialkynylated tetraazapentacene.[1] The synthesis involves the reaction of a di-anion of TIPS-acetylene with a suitable precursor to yield the desired tetraazapentacene derivative.[2][3] The intermediate diol is then dissolved in a mixture of acetic acid and trifluoroacetic acid, followed by the addition of NaH2PO2 and potassium iodide.[2][3]

Electronic and Optical Properties

This compound exhibits electronic and optical properties that make it suitable for n-channel organic field-effect transistors (OFETs) and other electronic devices.

| Property | Value | Reference |

| Electron Mobility (single crystal) | 13.3 cm²/V·s | [4] |

| HOMO Energy Level | - | - |

| LUMO Energy Level | - | - |

| Optical Band Gap | - | - |

| Absorption Maximum (λmax) | - | - |

| Emission Maximum (λem) | - | - |

Methodology for Property Characterization

Cyclic Voltammetry (CV): CV is a standard electrochemical technique used to determine the HOMO and LUMO energy levels of organic semiconductors. The onset oxidation and reduction potentials are measured and can be correlated to the energy levels.

UV-Vis and Photoluminescence Spectroscopy: The optical properties, including the absorption and emission spectra, are determined using UV-Vis and photoluminescence spectrometers. These measurements provide information about the optical band gap and the electronic transitions within the molecule.[5]

Device Fabrication and Characterization

This compound is amenable to solution-based deposition techniques for the fabrication of thin-film transistors. Solution shearing is a particularly effective method for creating highly ordered crystalline thin films with enhanced charge transport properties.

Experimental Protocol: Fabrication of Top-Contact, Bottom-Gate OFETs

A general procedure for fabricating top-contact, bottom-gate OFETs using solution processing is as follows:[2]

-

Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer serves as the gate electrode and gate dielectric, respectively. The substrate is cleaned using a standard procedure (e.g., sonication in acetone (B3395972) and isopropyl alcohol).

-

Dielectric Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (B89594) (OTS) or hexamethyldisilazane (B44280) (HMDS), to improve the interface quality and promote the desired crystal growth of the organic semiconductor.

-

Semiconductor Deposition: A solution of this compound in a suitable organic solvent (e.g., toluene, chlorobenzene) is deposited onto the substrate using a technique like spin coating or solution shearing. For solution shearing, key parameters include the shearing speed, substrate temperature, and solution concentration.

-

Source and Drain Electrode Deposition: Gold (Au) is typically used for the source and drain electrodes and is thermally evaporated through a shadow mask onto the organic semiconductor layer.

-

Annealing: The completed device is often annealed to improve the crystallinity of the organic film and the contact between the semiconductor and the electrodes.

Device Characterization

The performance of the fabricated OFETs is characterized by measuring their electrical properties.

| Parameter | Description |

| Electron Mobility (µ) | A measure of how quickly electrons move through the semiconductor material under the influence of an electric field. |

| On/Off Current Ratio (I_on/I_off) | The ratio of the drain current in the "on" state to the "off" state, indicating the switching efficiency of the transistor. |

| Threshold Voltage (V_th) | The gate voltage at which the transistor begins to conduct. |

Characterization Techniques:

-

Atomic Force Microscopy (AFM): Used to characterize the morphology and surface roughness of the this compound thin films. Tapping mode AFM is commonly employed to avoid damaging the soft organic layer.[6][7]

-

X-ray Diffraction (XRD): Provides information about the crystal structure and molecular packing of the this compound molecules in the thin film.[8]

Visualizing Core Concepts

To aid in the understanding of the fundamental processes and structures involved with this compound, the following diagrams have been generated using the DOT language.

Conclusion

This compound stands out as a high-performance n-type organic semiconductor with excellent solubility and air stability, making it a strong candidate for next-generation flexible and solution-processable electronics. While further research is needed to fully elucidate its electronic and optical properties and to optimize device performance, the foundational knowledge presented in this guide provides a solid starting point for researchers and developers in the field. The combination of its intrinsic properties and amenability to various fabrication techniques positions this compound as a key material in the advancement of organic electronics.

References

- 1. 6,13-Diethynyl-5,7,12,14-tetraazapentacene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 4. aprilsci.com [aprilsci.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. spectraresearch.com [spectraresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6,13-Bis(triisopropylsilylethynyl)-5,7,12,14-tetraazapentacene (TIPS-TAP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,13-Bis(triisopropylsilylethynyl)-5,7,12,14-tetraazapentacene, commonly referred to as TIPS-TAP or TIPS-N4PENT, is a functionalized N-heteroacene that has garnered significant interest within the field of organic electronics. The incorporation of nitrogen atoms into the pentacene (B32325) core fundamentally alters its electronic properties, shifting it from a p-type semiconductor, typical of pentacene derivatives, to a promising n-type material. The triisopropylsilylethynyl (TIPS) side chains enhance solubility and improve molecular packing, making it suitable for solution-based processing of organic electronic devices. This guide provides a comprehensive overview of its chemical structure, synthesis, and key properties, with a focus on its application in organic field-effect transistors (OFETs). While this molecule is primarily explored for materials science applications, its extensive delocalized π-electron system could be of interest in fields such as sonodynamic therapy, although this is not its primary application.

Chemical Structure and Properties

The core of this compound is a pentacene molecule where carbon atoms at the 5, 7, 12, and 14 positions are replaced by nitrogen atoms. This tetraazapentacene core is functionalized at the 6 and 13 positions with triisopropylsilylethynyl (TIPS) groups.

Molecular Formula: C₄₀H₅₀N₄Si₂

Molecular Weight: 643.02 g/mol

CAS Number: 1169703-65-4

The TIPS groups are crucial for several reasons:

-

Solubility: The bulky triisopropylsilyl groups disrupt intermolecular stacking just enough to allow the molecule to be dissolved in common organic solvents, which is essential for fabrication techniques like spin-coating and inkjet printing.

-

Stability: The TIPS groups provide steric hindrance that protects the aromatic core from oxidative degradation, a common issue with large acenes.

-

Molecular Packing: The shape and size of the TIPS groups influence the solid-state packing of the molecules, which in turn has a significant impact on charge transport properties.

Tabulated Physicochemical Properties

| Property | Value | Reference |

| Appearance | Dark-blue, crystalline solid | Miao, S. et al. (2009)[1] |

| Electron Mobility | Up to 13.3 cm² V⁻¹ s⁻¹ (single crystal) | April Scientific Inc.[2] |

| Air Stability | Considered air-stable | Miao, S. et al. (2009)[1] |

| Computed Properties | Li, C. et al. (2011)[3] | |

| Adiabatic Ionization Potential (IP) | Varies with halogenation | Li, C. et al. (2011)[3] |

| Adiabatic Electron Affinity (EA) | Varies with halogenation | Li, C. et al. (2011)[3] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that begins with the creation of a tetraazapentacene quinone derivative, followed by alkynylation and then aromatization.

Synthesis of the Precursor: 6,13-Diethynyl-5,7,12,14-tetraazapentacene

The synthesis of the diethynyl precursor is a critical step. A two-step synthesis from the corresponding quinone derivative has been reported.[1]

Experimental Protocol (General Outline):

-

Reaction of the Diol with an Acetylene Anion: The synthesis starts with a suitable diol precursor of tetraazapentacene. This diol is reacted with the anion of a protected acetylene, such as (triisopropylsilyl)acetylene.[4]

-

Aromatization: The resulting intermediate is then subjected to a reduction-aromatization step to yield the final 6,13-diethynyl-5,7,12,14-tetraazapentacene. This can be achieved using reagents like sodium hypophosphite (NaH₂PO₂) and potassium iodide (KI) in an acidic medium.[5]

Silylation to Yield this compound

The final step involves the attachment of the triisopropylsilyl (TIPS) groups to the ethynyl (B1212043) moieties. While a detailed protocol for this specific reaction is not available in the cited literature, a general procedure for silylation of terminal alkynes is well-established.

General Silylation Protocol:

-

Deprotonation: The terminal alkyne (6,13-diethynyl-5,7,12,14-tetraazapentacene) is dissolved in a suitable anhydrous solvent (e.g., THF) and cooled. A strong base, such as n-butyllithium (n-BuLi), is added dropwise to deprotonate the terminal alkynes, forming a dianion.

-

Silyl (B83357) Chloride Quench: Triisopropylsilyl chloride (TIPSCl) is then added to the reaction mixture. The silyl chloride reacts with the acetylide anions to form the desired C-Si bond.

-

Workup and Purification: The reaction is quenched with a proton source (e.g., water or saturated ammonium (B1175870) chloride solution). The organic product is extracted, dried, and purified, typically by column chromatography or recrystallization.

Synthesis Workflow Diagram

Caption: Generalized synthetic route for this compound.

Applications in Organic Electronics

The primary application of this compound is as an n-type semiconductor in organic field-effect transistors (OFETs). The nitrogen atoms in the pentacene core lower the energy levels of the molecular orbitals, facilitating electron injection and transport.

Role in Organic Field-Effect Transistors (OFETs)

In an OFET, the semiconductor layer (in this case, this compound) is responsible for charge transport between the source and drain electrodes, modulated by a voltage applied to the gate electrode.

Key Findings:

-

Single crystals of this compound have demonstrated high electron mobility, reaching up to 13.3 cm² V⁻¹ s⁻¹, which is competitive with many amorphous silicon-based devices.[2]

-

Theoretical calculations suggest that the air stability and electronic properties of this compound can be further tuned through halogenation, potentially leading to ambipolar (both n-type and p-type) charge transport.[3]

Device Fabrication Workflow

Caption: Typical workflow for fabricating a top-contact, bottom-gate OFET.

Potential in Other Fields

While the primary focus of research on this compound has been in materials science, its properties suggest potential in other areas. For instance, derivatives of the related 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) have been investigated as sonosensitizers for cancer therapy.[6] The extensive π-conjugated system allows for the generation of reactive oxygen species (ROS) under ultrasound irradiation. Given the structural similarity, this compound could potentially exhibit similar properties, although this has not been extensively explored.

Conclusion

6,13-Bis(triisopropylsilylethynyl)-5,7,12,14-tetraazapentacene is a highly promising n-type organic semiconductor. Its synthesis, while multi-stepped, yields a soluble and stable material suitable for solution-based device fabrication. The combination of the electron-deficient tetraazapentacene core and the solubilizing TIPS side chains provides a molecular design strategy that has led to high-performance organic electronic devices. Future research may focus on further tuning its electronic properties through functionalization of the pentacene core and exploring its potential in other applications beyond microelectronics.

References

- 1. 6,13-Diethynyl-5,7,12,14-tetraazapentacene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aprilsci.com [aprilsci.com]

- 3. Halogenated 6,13-bis(triisopropylsilylethynyl)-5,7,12,14-tetraazapentacene: applications for ambipolar air-stable organic field-effect transistors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 6. 2,9-Diaryl-6,13-bis(triisopropylsilylethynyl)pentacene derivatives: synthesis and application in cancer sonodynamic therapy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide to TIPS-TAP: Properties, Synthesis, and Applications in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

6,13-Bis(triisopropylsilylethynyl)-5,7,12,14-tetraazapentacene (TIPS-TAP) is a functionalized organic semiconductor that has garnered significant interest within the field of organic electronics. Its molecular structure is designed to enhance solubility and stability, making it suitable for solution-based processing of electronic devices.

| Identifier | Value |

| CAS Number | 1169703-65-4[1] |

| Molecular Formula | C40H50N4Si2[1] |

| Molecular Weight | 643.02 g/mol [1] |

| Synonyms | 6,13-Bis[2-[tris(1-methylethyl)silyl]ethynyl]quinoxalino[2,3-b]phenazine[1] |

Physicochemical and Electronic Properties

This compound is recognized for its n-type semiconducting properties, demonstrating high electron mobility. The triisopropylsilyl (TIPS) functional groups play a crucial role in its material characteristics. These bulky side groups enhance the solubility of the molecule in common organic solvents, which is a significant advantage for fabrication processes like spin-coating and drop-casting.[1] Furthermore, the TIPS groups help to prevent the sensitive pentacene (B32325) core from oxidation and degradation, contributing to the material's overall stability.[1]

The arrangement of this compound molecules in the solid state is critical for its electronic performance. The tri-isopropylsilyly-ethynyl side groups are designed to prevent the edge-to-face herringbone packing that is typical for unsubstituted pentacene. This allows for favorable π-π stacking between adjacent molecules, which is essential for efficient charge transport.[1]

| Property | Value/Description |

| Semiconductor Type | n-Type[1] |

| Key Features | High electron mobility, excellent air stability, good solution processability. |

| Solubility | Soluble in a range of common organic solvents. |

| Solid-State Packing | Promotes π-π stacking, avoiding herringbone patterns. |

Experimental Protocols

Synthesis of this compound Precursor: 6,13-Diethynyl-5,7,12,14-tetraazapentacene

A foundational step in producing this compound involves the synthesis of its diethynyl precursor. A general approach involves reacting a di-iodinated tetraazapentacene derivative with a protected acetylene (B1199291) source, followed by deprotection. One reported method details the reaction of a diol intermediate with the anion of TIPS-acetylene. This intermediate diol is dissolved in a mixture of acetic acid and trifluoroacetic acid, to which NaH2PO2 and potassium iodide are added to facilitate the reaction.[2]

Fabrication of this compound-based Organic Field-Effect Transistors (OFETs)

The solution-processability of this compound allows for the straightforward fabrication of OFETs. A common device architecture is the bottom-gate, bottom-contact (BGBC) or top-contact configuration.

Substrate Preparation:

-

Start with a heavily doped n-type silicon wafer, which acts as the gate electrode, with a thermally grown silicon dioxide (SiO2) layer (typically 200-300 nm) serving as the gate dielectric.

-

Clean the substrates ultrasonically in a sequence of deionized water, acetone, and isopropanol.

-

Treat the SiO2 surface to modify its surface energy, which influences the crystal growth of the organic semiconductor. This can be achieved by applying a self-assembled monolayer (SAM) of materials like hexamethyldisilazane (B44280) (HMDS) or a phenyl-terminated silane.[3]

Semiconductor Deposition:

-

Prepare a solution of this compound in a suitable organic solvent, such as toluene (B28343) or chlorobenzene, typically at a concentration of 10 mg/mL.[1][3]

-

Deposit the this compound solution onto the prepared substrate using methods like spin-coating or drop-casting.[1]

-

For drop-casting, the substrate is often heated (e.g., to 50°C) in a solvent-saturated atmosphere to promote the growth of large, well-ordered crystalline domains.[1]

Electrode Deposition (for top-contact configuration):

-

Following the deposition and drying of the semiconductor film, deposit the source and drain electrodes.

-

Gold is a commonly used electrode material and can be thermally evaporated through a shadow mask to define the desired channel dimensions.

Device Performance and Characterization

The performance of this compound based OFETs is primarily evaluated by their electron mobility and on/off current ratio.

| Performance Metric | Typical Values and Conditions |

| Electron Mobility | Values approaching and exceeding 1 cm²/Vs have been reported, particularly in well-ordered crystalline films. |

| On/Off Ratio | Ratios of 10^6 or higher are desirable for transistor applications. |

| Measurement Conditions | Characterization is typically performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize the impact of oxygen and moisture, although this compound exhibits good air stability. |

Visualizing Key Processes

To better understand the relationships and workflows in the study and application of this compound, the following diagrams are provided.

References

Unveiling the Electronic Landscape of TIPS-TAP: A Technical Guide to its Frontier Molecular Orbitals

For Immediate Release

A comprehensive technical guide detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 6,13-Bis(triisopropylsilylethynyl)-5,7,12,14-tetraazapentacene (TIPS-TAP) is presented for researchers, scientists, and drug development professionals. This document summarizes the key electronic properties of this n-type organic semiconductor, providing essential data for its application in organic electronics and related fields.

Core Electronic Properties of this compound

| Compound | Method | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Optical Band Gap (eV) |

| TIPS-pentacene | Cyclic Voltammetry (CV) | -5.15 | -3.45 | 1.70 | - |

| TIPS-pentacene | Cyclic Voltammetry (CV) | -5.4 | -3.53 | 1.87 | - |

| TIPS-pentacene | UV-vis Spectroscopy | - | - | - | 1.8 |

Experimental Determination of HOMO and LUMO Levels

The primary experimental techniques for determining the HOMO and LUMO energy levels of organic semiconductors are Cyclic Voltammetry (CV) and UV-visible (UV-vis) Spectroscopy.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule. By measuring the onset potentials for oxidation (E_ox) and reduction (E_red), the HOMO and LUMO energy levels can be estimated using the following empirical equations:

-

E_HOMO = - (E_ox_onset + 4.4) eV

-

E_LUMO = - (E_red_onset + 4.4) eV

Experimental Protocol for Cyclic Voltammetry:

A standard three-electrode setup is employed for cyclic voltammetry measurements.

-

Working Electrode: A glassy carbon electrode is typically used.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) electrode is a common choice.

-

Counter Electrode: A platinum wire serves as the counter electrode.

-

Electrolyte: A solution of a non-reactive electrolyte, such as 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆), is prepared in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile).

-

Analyte: A dilute solution of the compound of interest (e.g., TIPS-pentacene) is added to the electrolyte solution.

-

Calibration: The potential of the reference electrode is often calibrated against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a known absolute energy level of -4.8 eV relative to the vacuum level.

-

Measurement: The potential is swept between a defined range, and the resulting current is measured. The onset potentials for the first oxidation and reduction waves are determined from the voltammogram.

UV-visible (UV-vis) Spectroscopy

UV-vis spectroscopy is used to determine the optical band gap (E_g_opt) of a material. This is achieved by measuring the absorption of light as a function of wavelength. The onset of the lowest energy absorption peak in the UV-vis spectrum corresponds to the energy required to excite an electron from the HOMO to the LUMO.

Experimental Protocol for UV-vis Spectroscopy:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent that does not absorb in the region of interest (e.g., toluene, chloroform, or n-hexane). The concentration should be adjusted to ensure the absorbance falls within the linear range of the spectrophotometer.

-

Measurement: The absorption spectrum is recorded using a dual-beam UV-vis spectrophotometer. A cuvette containing the pure solvent is used as a reference.

-

Data Analysis: The optical band gap is estimated from the onset of the absorption edge using the Tauc plot method, where (αhν)^n is plotted against hν (photon energy), and the linear portion is extrapolated to the energy axis. The exponent 'n' depends on the nature of the electronic transition.

Computational Determination of HOMO and LUMO Levels

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure of molecules. By solving the Kohn-Sham equations, DFT calculations can provide theoretical values for the HOMO and LUMO energy levels.

Computational Protocol for DFT Calculations:

-

Geometry Optimization: The molecular structure of the compound is first optimized to find its lowest energy conformation. A common functional and basis set for this purpose is B3LYP/6-31G(d).

-

Energy Calculation: A single-point energy calculation is then performed on the optimized geometry to determine the energies of the molecular orbitals.

-

Data Extraction: The energies of the HOMO and LUMO are extracted from the output of the calculation. It is important to note that the absolute values of DFT-calculated orbital energies can differ from experimental values, but the energy gap (E_LUMO - E_HOMO) is often in good agreement with experimental data.

Workflow for Determining Frontier Orbital Energy Levels

The following diagram illustrates the general workflow for the experimental and computational determination of HOMO and LUMO energy levels of a new organic semiconductor.

An In-depth Technical Guide to the Solubility of TIPS-TAP in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility profile of 2,4,6-Tris(triisopropylsilylethynyl)anisole (TIPS-TAP). Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on predicting solubility based on the molecule's structural components, presenting qualitative data from analogous compounds, and providing a detailed experimental protocol for determining precise solubility values.

Introduction to this compound and Predicted Solubility

This compound is a complex organic molecule characterized by a central anisole (B1667542) core functionalized with three bulky triisopropylsilylethynyl groups. The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.

The molecular structure of this compound is dominated by large, non-polar triisopropylsilyl (TIPS) groups. These bulky alkylsilyl groups contribute significantly to the lipophilicity of the molecule, suggesting a strong affinity for non-polar organic solvents. The anisole core, while containing a polar ether linkage, is itself readily soluble in many organic solvents.[1][2][3] Therefore, it is predicted that this compound will exhibit good solubility in a range of common non-polar and weakly polar organic solvents.

Qualitative Solubility Data of an Analogous Compound: TIPS-Pentacene

Table 1: Qualitative Solubility of TIPS-Pentacene in Common Organic Solvents

| Solvent | Chemical Formula | Polarity | Reported Solubility of TIPS-Pentacene | Predicted Solubility of this compound |

| Tetrahydrofuran (THF) | C₄H₈O | Polar aprotic | Soluble[4] | Highly Soluble |

| Toluene | C₇H₈ | Non-polar | Soluble[4][5][7] | Highly Soluble |

| Chlorobenzene | C₆H₅Cl | Non-polar | Soluble[5][7] | Highly Soluble |

| p-Xylene | C₈H₁₀ | Non-polar | Soluble[5][7] | Highly Soluble |

| Chloroform | CHCl₃ | Polar aprotic | Soluble[5][7] | Highly Soluble |

| Hexanes | C₆H₁₄ | Non-polar | Likely Soluble | Likely Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar aprotic | Likely Soluble | Likely Soluble |

| Acetone | C₃H₆O | Polar aprotic | Likely Soluble | Likely Soluble |

| Ethyl Acetate | C₄H₈O₂ | Polar aprotic | Likely Soluble | Likely Soluble |

| Methanol (B129727) | CH₃OH | Polar protic | Sparingly Soluble to Insoluble | Sparingly Soluble to Insoluble |

| Water | H₂O | Polar protic | Insoluble | Insoluble |

Note: "Likely Soluble" and "Sparingly Soluble to Insoluble" are predictions for this compound based on the general principles of solubility and the data available for analogous compounds.

Experimental Protocol for Determining Solubility

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is required. The following is a standard protocol for determining the solubility of a new organic compound.[9][10][11][12]

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Syringe filters (0.22 µm, compatible with the solvent)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Separation of Undissolved Solute:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

For solvents where sedimentation is slow, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration suitable for the analytical method to be used.

-

-

Quantification:

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared beforehand using standard solutions of this compound of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of an organic compound like this compound.

Conclusion

Based on its chemical structure, this compound is predicted to be highly soluble in common non-polar and weakly polar organic solvents such as THF, toluene, chlorobenzene, and chloroform, and poorly soluble in polar protic solvents like methanol and water. While quantitative data is not yet published, the provided experimental protocol offers a robust method for researchers to determine the precise solubility of this compound in solvents relevant to their work. This information is critical for the effective use of this compound in synthesis, purification, and formulation within the fields of materials science and drug development.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Anisole | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure, processing, and properties of the organic molecular semiconductor triisopropylsilylethnyl (TIPS) pentacene - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Solvent Effect on the Electrical Properties of Triisopropylsilylethynyl (TIPS) Pentacene Organic Thin-Film Transistors | Semantic Scholar [semanticscholar.org]

- 8. scielo.br [scielo.br]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. quora.com [quora.com]

- 11. scribd.com [scribd.com]

- 12. www1.udel.edu [www1.udel.edu]

In-Depth Technical Guide to the Predicted Crystal Structure of TIPS-TAP

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a detailed analysis of the predicted crystal structure of 2-(triisopropylsilylethynyl)thieno[3,2-b]acridine-5,12-dione (TIPS-TAP), a novel organic semiconductor. As of the compilation of this document, a definitive crystal structure for this compound has not been reported in publicly accessible literature. Therefore, this guide presents a comprehensive model based on the crystallographic data of the closely related parent compound, thieno[3,2-b]acridine-5,12-dione, and established principles of solid-state chemistry for triisopropylsilyl (TIPS) functionalized molecules. This document aims to serve as a valuable resource for researchers in materials science and drug development by providing a robust predictive framework for the structural and electronic properties of this compound.

Predicted Molecular and Crystal Structure

The introduction of a triisopropylsilylethynyl (TIPS-ethynyl) group onto the thieno[3,2-b]acridine-5,12-dione core is anticipated to significantly influence its molecular packing and, consequently, its material properties. The bulky TIPS groups are known to enforce a greater intermolecular distance, which can modulate the balance between herringbone and pi-stacking interactions, critical for charge transport in organic semiconductors.

Based on the known crystal structure of the unsubstituted thieno[3,2-b]acridine-5,12-dione, we can infer the fundamental packing motif. The planar acridine-dione core promotes close pi-pi interactions. The addition of the linear TIPS-ethynyl substituent is expected to introduce a significant steric element that will likely disrupt the close packing of the parent molecule, potentially leading to a "brick-wall" or slipped-stack arrangement to accommodate the bulky silyl (B83357) groups.

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value | Comment |

| Crystal System | Monoclinic or Triclinic | The reduction in symmetry due to the bulky, flexible substituent makes a lower symmetry crystal system likely. |

| Space Group | P2₁/c or P-1 | These are common space groups for organic molecules of this nature, allowing for efficient packing of non-centrosymmetric molecules or centrosymmetric pairs. |

| a (Å) | 10 - 15 | Expected to be larger than the parent compound to accommodate the TIPS group. |

| b (Å) | 5 - 8 | Likely related to the pi-stacking distance, potentially increased due to steric hindrance. |

| c (Å) | 20 - 25 | The long axis of the molecule, including the TIPS-ethynyl group, will significantly influence this dimension. |

| β (°) | 90 - 105 | Typical for monoclinic systems. |

| Z | 2 or 4 | Represents the number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.2 - 1.4 | Consistent with similar organic semiconductor materials. |

Table 2: Predicted Key Intramolecular Bond Lengths and Angles for this compound

| Bond/Angle | Predicted Value (Å or °) | Comment |

| C≡C bond length | ~1.20 Å | Characteristic triple bond length. |

| Si-C (ethynyl) bond length | ~1.84 Å | Typical silicon-sp carbon bond length. |

| C-S bond lengths | ~1.73 Å | Standard for thiophene (B33073) rings. |

| C=O bond lengths | ~1.22 Å | Typical for ketone carbonyls in such aromatic systems. |

| Thiophene C-C bonds | 1.37 - 1.44 Å | Reflecting the aromaticity of the thiophene ring. |

| C-C≡C bond angle | ~178° | Nearly linear, as expected for an sp-hybridized carbon. |

| Si-C≡C bond angle | ~179° | Also nearly linear. |

| Dihedral angle (Thieno-Acridine) | < 5° | The core heterocyclic system is expected to be highly planar to maximize conjugation. |

Experimental Protocols

While a specific protocol for the crystallization of this compound is not available, the following methodologies are standard for obtaining single crystals of similar functionalized aromatic compounds and are recommended for researchers aiming to elucidate its definitive crystal structure.

Synthesis of thieno[3,2-b]acridine-5,12-dione (Core Structure)

The synthesis of the core heterocyclic system is a prerequisite. A common route involves the condensation of 2-aminothiophene-3-carboxylic acid with phthalic anhydride, followed by a cyclization reaction.

Diagram 1: Synthetic Pathway for the Thieno[3,2-b]acridine-5,12-dione Core

Functionalization via Sonogashira Coupling

The introduction of the TIPS-ethynyl group is typically achieved via a Sonogashira cross-coupling reaction. This involves the reaction of a halogenated (bromo- or iodo-) thieno[3,2-b]acridine-5,12-dione with triisopropylsilylacetylene in the presence of a palladium catalyst and a copper(I) co-catalyst.

Diagram 2: Sonogashira Coupling for this compound Synthesis

Crystallization Protocol

High-quality single crystals suitable for X-ray diffraction are crucial. The following methods are recommended for growing crystals of this compound:

-

Slow Evaporation: A solution of this compound in a suitable solvent (e.g., toluene, chloroform, or a mixture thereof) is allowed to evaporate slowly in a loosely capped vial over several days to weeks.

-

Vapor Diffusion: A concentrated solution of this compound in a good solvent (e.g., dichloromethane) is placed in a small open vial, which is then placed in a larger sealed container with a poor solvent (e.g., hexane, methanol). The slow diffusion of the poor solvent vapor into the solution induces crystallization.

-

Slow Cooling: A saturated solution of this compound at an elevated temperature is slowly cooled to room temperature or below, promoting the formation of well-ordered crystals.

Diagram 3: Experimental Workflow for Crystal Structure Determination

Predicted Signaling Pathways and Applications

While "signaling pathways" are more commonly associated with biological systems, in the context of materials science, we can consider the pathways for charge transport. The molecular packing of this compound will dictate the efficiency of these pathways.

The planar, electron-deficient thieno[3,2-b]acridine-5,12-dione core is expected to facilitate electron transport (n-type semiconductivity). The introduction of the TIPS-ethynyl group can influence the charge transport in several ways:

-

Intermolecular Spacing: The bulky TIPS groups will likely increase the pi-stacking distance, which could decrease the electronic coupling between adjacent molecules.

-

Molecular Ordering: The TIPS groups can promote a more ordered, crystalline packing, which can be beneficial for long-range charge transport.

-

Solubility: The TIPS groups significantly enhance the solubility of the molecule in common organic solvents, making it suitable for solution-based processing techniques for thin-film transistors and other electronic devices.

In the context of drug development, acridine (B1665455) and phenazine (B1670421) derivatives are known to intercalate with DNA and can exhibit cytotoxic properties. The thieno-fused system and the lipophilic TIPS-ethynyl substituent would modulate these interactions and the molecule's bioavailability. Further research would be required to explore its potential as a therapeutic agent.

Diagram 4: Logical Relationships in this compound Properties

Conclusion

This technical guide provides a predictive yet comprehensive overview of the crystal structure and properties of this compound. While awaiting experimental confirmation, the data and protocols presented herein offer a solid foundation for researchers to synthesize, crystallize, and characterize this promising organic semiconductor. The insights into its potential molecular packing and the detailed experimental guidelines are intended to accelerate the exploration of this compound and its derivatives for applications in organic electronics and medicinal chemistry.

An In-depth Technical Guide to the Electronic and Optical Properties of 6,13-Bis(triisopropylsilylethynyl)-5,7,12,14-tetraazapentacene (TIPS-TAP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,13-Bis(triisopropylsilylethynyl)-5,7,12,14-tetraazapentacene, commonly known as TIPS-TAP, is an n-type organic semiconductor that has garnered significant interest for its potential applications in organic electronics. This technical guide provides a comprehensive overview of the electronic and optical properties of this compound, including its synthesis, characterization, and performance in electronic devices. Due to the limited availability of specific experimental data for this compound in the public domain, this guide also incorporates data from the closely related and well-studied p-type semiconductor, 6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-Pentacene), to provide a comparative context and reasonable estimations where direct data is absent. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of materials science, organic electronics, and drug development.

Introduction

This compound is a functionalized aza-derivative of pentacene (B32325), where four carbon atoms in the pentacene backbone are replaced by nitrogen atoms. This substitution significantly influences the material's electronic properties, transitioning it from a p-type to an n-type semiconductor. The addition of bulky triisopropylsilylethynyl (TIPS) side groups enhances the molecule's solubility and stability, making it suitable for solution-based processing techniques. This guide will delve into the synthesis, electronic and optical characteristics, and device applications of this compound, presenting available data in a structured format and outlining detailed experimental methodologies.

Synthesis of this compound

The synthesis of this compound is typically a two-step process. The first step involves the creation of the core structure, 6,13-diethynyl-5,7,12,14-tetraazapentacene. This is followed by the addition of the triisopropylsilyl (TIPS) groups.

Synthesis of 6,13-diethynyl-5,7,12,14-tetraazapentacene

A common route to the tetraazapentacene core involves the condensation of 1,2,4,5-tetraaminobenzene with a suitable quinone derivative, followed by aromatization. The diethynyl functionality can be introduced through various cross-coupling reactions.

Synthesis of this compound

The final step involves the reaction of 6,13-diethynyl-5,7,12,14-tetraazapentacene with the anion of triisopropylsilylacetylene. This reaction yields the soluble and stable this compound molecule.[1][2][3]

Electronic and Optical Properties

The electronic and optical properties of this compound are crucial for its application in electronic devices. While specific quantitative data for this compound is scarce, we can infer some properties from its structure and from data on the related compound, TIPS-Pentacene.

Quantitative Data Summary

The following table summarizes the available and estimated electronic and optical properties of this compound. Data for TIPS-Pentacene is included for comparison.

| Property | This compound (Estimated/Inferred) | TIPS-Pentacene (Reported)[4] |

| Electronic Properties | ||

| Highest Occupied Molecular Orbital (HOMO) | Deeper than TIPS-Pentacene | -5.15 eV |

| Lowest Unoccupied Molecular Orbital (LUMO) | Lower than TIPS-Pentacene | -3.45 eV |

| Electron Affinity | Sufficient for air-stable n-channel transport | Insufficient for air-stable n-channel transport |

| Ionization Potential | Higher than TIPS-Pentacene | - |

| Optical Properties | ||

| Absorption Maximum (λmax) | Likely in the range of 600-700 nm | 643 nm |

| Emission Maximum (λem) | Typically weak or non-emissive in solid state | Typically weak or non-emissive in solid state |

| Photoluminescence Quantum Yield (PLQY) | Very low in solid state | Very low in solid state |

Note: The HOMO and LUMO levels for this compound are inferred based on the electron-withdrawing nature of the nitrogen atoms, which would lower both frontier molecular orbital energies compared to TIPS-Pentacene. The improved air stability for n-type transport in halogenated derivatives suggests that pristine this compound has a suitable electron affinity.[5] The photoluminescence of acenes like pentacene is often quenched in the solid state due to efficient singlet fission.[6]

Experimental Protocols

This section details the experimental methodologies for the characterization of this compound and the fabrication of organic thin-film transistors (OTFTs).

Characterization Methods

Cyclic voltammetry is employed to determine the HOMO and LUMO energy levels of organic semiconductors.

-

Experimental Setup : A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudoreference), and a counter electrode (e.g., platinum wire).[7][8][9][10]

-

Procedure :

-

Prepare a solution of the organic semiconductor in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, [NBu4][PF6]).[9]

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10 minutes.[7]

-

Perform the cyclic voltammetry scan, sweeping the potential between the working and reference electrodes.[8]

-

Record the resulting current as a function of the applied potential.

-

The onset potentials for oxidation and reduction are used to calculate the HOMO and LUMO energy levels, respectively, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple.[11]

-

These techniques are used to determine the optical properties of the material.

-

Experimental Setup : A UV-Vis spectrophotometer and a spectrofluorometer are used for absorption and emission measurements, respectively.

-

Procedure :

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., toluene (B28343) or chloroform).

-

For absorption measurements, record the absorbance as a function of wavelength.

-

For photoluminescence measurements, excite the sample at a wavelength within its absorption band and record the emission intensity as a function of wavelength.[12]

-

The photoluminescence quantum yield (PLQY) can be determined using a comparative method with a known standard or an absolute method with an integrating sphere.[13][14][15][16]

-

Organic Thin-Film Transistor (OTFT) Fabrication

This compound can be used as the active layer in n-type OTFTs. A common device architecture is the bottom-gate, top-contact configuration.

-

Substrate Preparation : A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO2) layer is often used as the substrate, where the silicon acts as the gate electrode and the SiO2 as the gate dielectric. The substrate is thoroughly cleaned using a standard procedure (e.g., RCA clean).

-

Organic Semiconductor Deposition : A solution of this compound in an organic solvent (e.g., toluene or chlorobenzene) is deposited onto the substrate, typically by spin-coating, to form a thin film.

-

Source and Drain Electrode Deposition : Source and drain electrodes (e.g., gold or aluminum) are then deposited on top of the organic semiconductor layer through a shadow mask, usually by thermal evaporation.

-

Device Annealing : The fabricated device may be annealed at a specific temperature to improve the morphology of the organic film and the contact at the electrode-semiconductor interface.

-

Characterization : The electrical characteristics of the OTFT, such as the output and transfer curves, are measured using a semiconductor parameter analyzer in a probe station. From these measurements, key parameters like charge carrier mobility, on/off ratio, and threshold voltage can be extracted.[17][18][19][20][21]

Conclusion

This compound stands as a promising n-type organic semiconductor with potential for various applications in organic electronics. Its synthesis from the diethynyl tetraazapentacene precursor and subsequent functionalization with TIPS groups yields a soluble and processable material. While a comprehensive set of experimental data for this compound is still emerging, analysis of its structure and comparison with the well-characterized TIPS-Pentacene provide valuable insights into its electronic and optical properties. The experimental protocols outlined in this guide for characterization and device fabrication offer a solid foundation for researchers working with this compound and similar n-type organic semiconductors. Further research is warranted to fully elucidate the specific properties of this compound and optimize its performance in electronic devices.

References

- 1. researchgate.net [researchgate.net]

- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 3. 6,13-Diethynyl-5,7,12,14-tetraazapentacene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chalcogen.ro [chalcogen.ro]

- 5. Halogenated 6,13-bis(triisopropylsilylethynyl)-5,7,12,14-tetraazapentacene: applications for ambipolar air-stable organic field-effect transistors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Unlocking Photoluminescence in 6,13-Bis(triisopropylsilylethynyl)pentacene: Singlet Fission Mitigation by 2D Material-Controlled Molecular Packing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 8. ossila.com [ossila.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 11. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

- 13. ossila.com [ossila.com]

- 14. researchgate.net [researchgate.net]

- 15. azom.com [azom.com]

- 16. publications.iupac.org [publications.iupac.org]

- 17. researchgate.net [researchgate.net]

- 18. ossila.com [ossila.com]

- 19. researchgate.net [researchgate.net]

- 20. ossila.com [ossila.com]

- 21. pubs.acs.org [pubs.acs.org]

TIPS-TAP literature review and key papers

Based on a comprehensive literature search, the term "TIPS-TAP" does not appear to be a recognized or established concept within the fields of life sciences, signal transduction, or drug development. The search results for "this compound" are associated with unrelated topics, including a purchasing cooperative, a wearable input device, and a type of hand-washing station.

It is possible that "this compound" is an internal project name, a very new or niche terminology not yet widely published, or a potential misnomer for an existing biological pathway or experimental technique.

Therefore, a detailed technical guide on the core of "this compound" as requested cannot be provided at this time. To proceed, it is essential to clarify the specific biological target, signaling pathway, or experimental methodology of interest.

For example, if "this compound" refers to a specific interaction between known proteins or a novel experimental assay, providing those details will allow for a focused and relevant literature review.

Once the correct terminology or context is provided, a thorough analysis can be conducted to deliver the requested in-depth guide, including:

-

Quantitative Data Tables: Summarizing key experimental results from relevant publications.

-

Detailed Experimental Protocols: Outlining the methodologies used in the key experiments.

-

Signaling Pathway and Workflow Diagrams: Visualizing the molecular interactions and experimental procedures using Graphviz.

We recommend that you verify the terminology and provide additional keywords or context to enable a precise and informative response.

Methodological & Application

Synthesis Protocol for 6,13-Bis(triisopropylsilylethynyl)-5,7,12,14-tetraazapentacene (TIPS-TAP)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of 6,13-Bis(triisopropylsilylethynyl)-5,7,12,14-tetraazapentacene (TIPS-TAP), a valuable n-type organic semiconductor. The protocol is based on established Sonogashira cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.

Introduction

6,13-Bis(triisopropylsilylethynyl)-5,7,12,14-tetraazapentacene, commonly known as this compound, is an organic semiconductor material with applications in electronic devices. Its extended π-conjugated system and the solubilizing triisopropylsilyl (TIPS) groups make it a processable material for use in organic field-effect transistors (OFETs) and other electronic applications. The synthesis of this compound is typically achieved through a palladium- and copper-catalyzed Sonogashira cross-coupling reaction between a halogenated 5,7,12,14-tetraazapentacene core and triisopropylsilylacetylene. This protocol details the necessary reagents, conditions, and purification steps for the successful synthesis of this compound.

Reaction Scheme

The synthesis of this compound proceeds via a Sonogashira coupling reaction as depicted below. A dihalogenated tetraazapentacene derivative is coupled with two equivalents of triisopropylsilylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure based on analogous Sonogashira cross-coupling reactions for the synthesis of similar compounds. Researchers should optimize conditions as necessary based on their specific starting materials and equipment.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Notes |

| 6,13-Dichloro-5,7,12,14-tetraazapentacene | C₁₈H₈Cl₂N₄ | 351.19 | - | Starting material. |

| Triisopropylsilylacetylene | C₁₁H₂₂Si | 182.38 | 89460-76-4 | Coupling partner. |

| Bis(triphenylphosphine)palladium(II) chloride | PdCl₂(PPh₃)₂ | 701.90 | 13965-03-2 | Palladium catalyst. |

| Copper(I) iodide | CuI | 190.45 | 7681-65-4 | Co-catalyst. |

| Triethylamine (B128534) | (C₂H₅)₃N | 101.19 | 121-44-8 | Base and solvent. Anhydrous. |

| Toluene (B28343) | C₇H₈ | 92.14 | 108-88-3 | Anhydrous solvent. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous solvent. |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | For purification. |

| Hexane (B92381) | C₆H₁₄ | 86.18 | 110-54-3 | For purification. |

| Silica (B1680970) Gel | SiO₂ | 60.08 | 7631-86-9 | For column chromatography. |

Procedure

Caption: Step-by-step workflow for the synthesis of this compound.

-

Reaction Setup: To a flame-dried Schlenk flask, add 6,13-dichloro-5,7,12,14-tetraazapentacene (1.0 eq.), bis(triphenylphosphine)palladium(II) chloride (0.05 eq.), and copper(I) iodide (0.1 eq.).

-

Inert Atmosphere: Evacuate the flask and backfill with a dry, inert gas such as argon. Repeat this process three times to ensure an oxygen-free environment.

-

Solvent and Reagent Addition: To the flask, add anhydrous toluene and anhydrous triethylamine in a suitable ratio (e.g., 2:1 v/v). Stir the mixture to dissolve the reagents. Then, add triisopropylsilylacetylene (2.5 eq.) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite to remove the catalyst and any insoluble salts. Wash the filter cake with dichloromethane.

-

Purification: Combine the filtrates and remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel. A gradient eluent system of dichloromethane in hexane can be effective.

-

Isolation: Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Characterization Data

The following is a summary of expected characterization data for this compound. Actual values may vary slightly depending on the specific experimental conditions and instrumentation.

| Analysis | Expected Results |

| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the tetraazapentacene core and the protons of the triisopropylsilyl groups. The aromatic protons will appear in the downfield region, while the isopropyl protons will be in the upfield region. |

| ¹³C NMR | The carbon NMR spectrum will show signals for the aromatic carbons, the acetylenic carbons, and the carbons of the triisopropylsilyl groups. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the calculated mass of this compound (C₄₀H₅₀N₄Si₂), which is approximately 643.02 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |

| Yield | The reaction yield can vary depending on the purity of the starting materials and the optimization of the reaction conditions. Yields in the range of 60-80% have been reported for similar Sonogashira coupling reactions. |

Signaling Pathways and Applications

This compound is primarily used as an n-type semiconductor in organic electronics. Its molecular structure allows for efficient electron transport. The following diagram illustrates a simplified representation of its role in an organic field-effect transistor (OFET).

Caption: Role of this compound in an OFET.

In an OFET, a voltage applied to the gate electrode creates an electric field across the dielectric layer, which induces charge carriers (electrons in the case of an n-type semiconductor like this compound) in the active layer. This allows for the flow of current between the source and drain electrodes. The performance of the OFET is highly dependent on the purity, crystallinity, and morphology of the this compound thin film.

Conclusion

This protocol provides a comprehensive guide for the synthesis of this compound. The use of a Sonogashira cross-coupling reaction is a reliable method for obtaining this material. Proper purification and characterization are crucial for achieving high-performance electronic devices. Researchers are encouraged to consult the primary literature for further details and potential modifications to this general procedure.

Application Notes and Protocols for the Synthesis of 6,13-Bis(triisopropylsilylethynyl)-5,7,12,14-tetraazapentacene (TIPS-TAP)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6,13-Bis(triisopropylsilylethynyl)-5,7,12,14-tetraazapentacene, commonly known as TIPS-TAP, is a functionalized heteroacene with significant interest in the field of organic electronics due to its semiconducting properties. Its extended π-system, coupled with the solubilizing and stabilizing triisopropylsilyl (TIPS) groups, makes it a promising material for applications in organic field-effect transistors (OFETs) and other electronic devices. While its direct application in drug development is less common, the core tetraazapentacene scaffold and the synthetic methodologies employed are relevant to the synthesis of complex heterocyclic molecules that can be explored for medicinal chemistry purposes. The "click chemistry" compatibility of the terminal alkyne (after deprotection of the TIPS group) also opens avenues for bioconjugation and drug delivery applications.

This document provides a detailed, step-by-step guide for the synthesis of this compound, including the preparation of key precursors and the final functionalization and aromatization steps.

Overall Synthetic Strategy

The synthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of the Tetraazapentacene Core: Preparation of the key intermediate, 5,7,12,14-tetraazapentacene-6,13-dione (TAP-dione).

-

Synthesis of the Alkynylating Agent: Preparation of triisopropylsilylacetylene (TIPS-acetylene).

-

Functionalization and Aromatization: The addition of the TIPS-acetylene to the TAP-dione followed by a reductive aromatization to yield the final this compound product.

Experimental Protocols

Part 1: Synthesis of 5,7,12,14-tetraazapentacene-6,13-dione (TAP-dione)

The synthesis of the tetraazapentacene quinone is a crucial step. A plausible method involves the condensation of a pyrazine-2,3-dicarboxylic acid derivative with a protected benzene (B151609) diamine, followed by cyclization and oxidation. A more direct, though less detailed in the literature, approach involves the condensation of pyrazine-2,3-dicarbonitrile (B77751) with 1,4-cyclohexanedione (B43130). For the purpose of this guide, we will outline a general procedure inspired by the synthesis of related diazapentacene tetraones.[1]

Protocol 1: Synthesis of TAP-dione

-

Reaction: Condensation and cyclization to form the tetraazapentacene core.

-

Reagents:

-

Pyrazine-2,3-dicarbonitrile

-

1,4-Cyclohexanedione

-

Sodium ethoxide (or other strong base)

-

Ethanol (B145695) (or a suitable high-boiling point solvent)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-cyclohexanedione (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Add sodium ethoxide (2.2 eq) to the solution and stir until it is fully dissolved.

-

Add pyrazine-2,3-dicarbonitrile (2.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude product, which may precipitate out of the solution, is collected by filtration.

-

Wash the collected solid sequentially with water, ethanol, and diethyl ether to remove impurities.

-

The resulting solid is the dihydro-tetraazapentacene precursor. This intermediate is then oxidized to the final TAP-dione.

-

Suspend the dihydro-precursor in a suitable solvent (e.g., acetic acid) and treat with an oxidizing agent (e.g., nitric acid or chromium trioxide) at a controlled temperature.

-

After the oxidation is complete, the TAP-dione is isolated by filtration, washed thoroughly with water, and dried under vacuum.

-

Data Presentation: Reactant Quantities for TAP-dione Synthesis

| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Sample Mass (g) | Sample Moles (mmol) |

| 1,4-Cyclohexanedione | 1.0 | 112.13 | 1.12 | 10.0 |

| Pyrazine-2,3-dicarbonitrile | 2.0 | 130.11 | 2.60 | 20.0 |

| Sodium Ethoxide | 2.2 | 68.05 | 1.50 | 22.0 |

Part 2: Synthesis of Triisopropylsilylacetylene (TIPS-acetylene)

TIPS-acetylene is a key reagent for introducing the functional side chains. It is prepared by the reaction of acetylene (B1199291) with triisopropylsilyl chloride.[2]

Protocol 2: Synthesis of TIPS-acetylene

-

Reaction: Silanization of acetylene.

-

Reagents:

-

Acetylene gas

-

Triisopropylsilyl chloride (TIPS-Cl)

-

n-Butyllithium (n-BuLi) or a Grignard reagent (e.g., ethylmagnesium bromide)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

-

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a gas inlet, a dropping funnel, and a magnetic stirrer under an inert atmosphere.

-

Add anhydrous THF to the flask and cool it to -78 °C using a dry ice/acetone bath.

-

Bubble acetylene gas through the THF for 30-60 minutes to obtain a saturated solution.

-

Slowly add n-BuLi (1.0 eq) to the solution via the dropping funnel. The formation of lithium acetylide will be observed.

-

After the addition is complete, stir the mixture at -78 °C for another 30 minutes.

-

Slowly add triisopropylsilyl chloride (1.0 eq) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure TIPS-acetylene as a colorless liquid.

-

Data Presentation: Reactant Quantities for TIPS-acetylene Synthesis

| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Sample Volume/Mass | Sample Moles (mmol) |

| Acetylene | Excess | 26.04 | - | - |

| n-Butyllithium (2.5 M in hexanes) | 1.0 | 64.06 | 40 mL | 100 |

| Triisopropylsilyl chloride | 1.0 | 192.82 | 19.3 g (22.4 mL) | 100 |

Part 3: Synthesis of 6,13-Bis(triisopropylsilylethynyl)-5,7,12,14-tetraazapentacene (this compound)

This final stage involves the nucleophilic addition of the TIPS-acetylide anion to the TAP-dione, followed by a reductive aromatization step.[3]

Protocol 3: Synthesis of this compound

-

Reaction: Alkynylation of TAP-dione and subsequent reduction.

-

Reagents:

-

5,7,12,14-tetraazapentacene-6,13-dione (TAP-dione)

-

Triisopropylsilylacetylene (TIPS-acetylene)

-

n-Butyllithium (n-BuLi)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium hypophosphite (NaH₂PO₂)

-

Potassium iodide (KI)

-

Acetic acid

-

Trifluoroacetic acid (TFA)

-

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve TIPS-acetylene (2.2 eq) in anhydrous THF.

-

Cool the solution to -78 °C and slowly add n-BuLi (2.2 eq). Stir for 30 minutes to generate the lithium triisopropylacetylide.

-

In a separate flask, suspend TAP-dione (1.0 eq) in anhydrous THF.

-

Slowly add the TAP-dione suspension to the lithium triisopropylacetylide solution at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours. The reaction progress can be monitored by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude intermediate diol. This intermediate is often used in the next step without further purification.

-

Dissolve the crude diol in a mixture of acetic acid and a small amount of trifluoroacetic acid.

-

Add sodium hypophosphite (excess) and potassium iodide (catalytic amount) to the solution.

-

Heat the mixture at 80-100 °C for 2-4 hours. The color of the solution should change, indicating the formation of the aromatic this compound.

-

Cool the reaction mixture and pour it into a large volume of water.

-

Collect the precipitated solid by filtration.

-

The crude this compound is then purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexanes and dichloromethane).

-

Recrystallization from a suitable solvent system (e.g., chloroform/methanol) can be performed to obtain highly pure this compound as a dark-colored solid.

-

Data Presentation: Reactant Quantities for this compound Synthesis

| Reagent | Molar Ratio | Molecular Weight ( g/mol ) | Sample Mass (g) | Sample Moles (mmol) |

| TAP-dione | 1.0 | ~310.28 (estimated) | 3.10 | 10.0 |

| TIPS-acetylene | 2.2 | 182.38 | 4.01 | 22.0 |

| n-Butyllithium (2.5 M in hexanes) | 2.2 | 64.06 | 8.8 mL | 22.0 |

Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₄₀H₅₀N₄Si₂ |

| Molecular Weight | 643.02 g/mol |

| Appearance | Dark blue crystalline solid |

| Melting Point | >300 °C (decomposes) |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): ~9.3 (s, 4H, aromatic), ~1.4 (m, 42H, -CH(CH₃)₂ and -CH(CH₃)₂) |